Meta-Substitution Reduces Boiling Point Relative to Para-Isomer, Facilitating Purification
The computationally predicted boiling point of 3-(2-hydroxyethyl)benzaldehyde (286.5 °C at 760 mmHg) is approximately 8.3 °C lower than that of its para-substituted analog, 4-(2-hydroxyethyl)benzaldehyde (294.8 °C at 760 mmHg), and also differs from the ortho isomer . This lower boiling point can translate into reduced energy costs and gentler purification conditions when using distillation-based isolation techniques.
| Evidence Dimension | Boiling point (normal pressure, predicted) |
|---|---|
| Target Compound Data | 286.5 ± 23.0 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | 4-(2-Hydroxyethyl)benzaldehyde: 294.8 ± 15.0 °C at 760 mmHg (predicted); 2-(2-Hydroxyethyl)benzaldehyde: limited data, but structurally distinct (ortho effect) |
| Quantified Difference | ΔT = -8.3 °C for target vs. para isomer |
| Conditions | Computational prediction (ACD/Labs or similar) for standard pressure; experimental values not reported in literature |
Why This Matters
A lower boiling point directly reduces distillation energy requirements and mitigates thermal degradation risk during final purification, which is a primary selection criterion for procurement in process chemistry.
